N-({[2-(4-methoxyphenyl)ethyl]carbamoyl}amino)-1-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide
Description
Properties
IUPAC Name |
1-[2-(4-methoxyphenyl)ethyl]-3-[[1-[(4-methylphenyl)methyl]-6-oxopyridine-3-carbonyl]amino]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O4/c1-17-3-5-19(6-4-17)15-28-16-20(9-12-22(28)29)23(30)26-27-24(31)25-14-13-18-7-10-21(32-2)11-8-18/h3-12,16H,13-15H2,1-2H3,(H,26,30)(H2,25,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCVKIQBKAKJXPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C=CC2=O)C(=O)NNC(=O)NCCC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-({[2-(4-methoxyphenyl)ethyl]carbamoyl}amino)-1-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide is a complex organic compound belonging to the dihydropyridine class. This compound has garnered interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry.
The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. Dihydropyridines are known for their role as calcium channel blockers, which can influence cardiovascular functions. The specific structural modifications in this compound may enhance its selectivity and potency for certain targets.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit anticancer properties. For instance, studies have shown that modifications in the dihydropyridine structure can lead to increased cytotoxicity against various cancer cell lines. The compound's mechanism may involve the induction of apoptosis and inhibition of tumor growth through the modulation of signaling pathways associated with cell proliferation and survival.
Antimicrobial Activity
In addition to anticancer effects, this compound has been evaluated for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against a range of bacterial strains. The presence of the methoxy and methyl groups in its structure could enhance its lipophilicity, facilitating better membrane penetration and thus increasing its efficacy as an antimicrobial agent.
Neuroprotective Effects
Emerging research indicates that dihydropyridine derivatives can also possess neuroprotective effects. This compound may help in protecting neuronal cells from oxidative stress and excitotoxicity, potentially offering therapeutic benefits in neurodegenerative diseases.
Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Induction of apoptosis | |
| Antimicrobial | Inhibition of bacterial growth | |
| Neuroprotective | Protection against oxidative stress |
Case Studies
Case Study 1: Anticancer Activity
A study conducted on a series of dihydropyridine derivatives showed that compounds with similar structural motifs to this compound exhibited significant cytotoxic effects on human breast cancer cell lines. The mechanism was linked to the inhibition of the PI3K/Akt signaling pathway, crucial for cell survival and proliferation.
Case Study 2: Antimicrobial Efficacy
In vitro analyses revealed that this compound demonstrated promising activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be significantly lower than those of conventional antibiotics, indicating potential for development as a novel antimicrobial agent.
Pharmacological Profile
Recent studies have explored the pharmacokinetic properties of this compound. Key findings include:
- Absorption : The compound shows favorable absorption characteristics when administered orally.
- Metabolism : It undergoes hepatic metabolism primarily via cytochrome P450 enzymes.
- Excretion : Renal excretion is the primary route for elimination.
Toxicological Assessments
Toxicological evaluations have indicated that this compound exhibits a low toxicity profile at therapeutic doses. Long-term studies are ongoing to assess chronic exposure effects.
Scientific Research Applications
The biological activity of this compound is primarily attributed to its structural characteristics, which allow it to modulate various biochemical pathways:
- Calcium Channel Blocking : As a member of the dihydropyridine class, this compound may act as a calcium channel blocker, influencing cardiovascular functions and potentially treating hypertension and related conditions.
- Anticancer Properties : Research indicates that structural modifications in dihydropyridines can enhance cytotoxicity against cancer cell lines. The compound may induce apoptosis and inhibit tumor growth by modulating signaling pathways critical for cell survival.
- Antimicrobial Activity : Preliminary studies suggest effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Its lipophilic nature may improve membrane penetration, enhancing antimicrobial efficacy.
- Neuroprotective Effects : Emerging evidence suggests potential neuroprotective properties, helping to shield neuronal cells from oxidative stress and excitotoxicity, which could be beneficial in neurodegenerative diseases.
Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Induction of apoptosis | |
| Antimicrobial | Inhibition of bacterial growth | |
| Neuroprotective | Protection against oxidative stress |
Case Study 1: Anticancer Activity
A study on dihydropyridine derivatives demonstrated significant cytotoxic effects on human breast cancer cell lines. The compound's mechanism was linked to the inhibition of the PI3K/Akt signaling pathway, vital for cell survival and proliferation. This suggests that similar compounds could be developed as potential anticancer agents.
Case Study 2: Antimicrobial Efficacy
In vitro analyses showed that this compound exhibited promising activity against common bacterial pathogens. The minimum inhibitory concentration (MIC) values were notably lower than those of traditional antibiotics, indicating its potential as a novel antimicrobial agent.
Pharmacological Profile
Recent pharmacokinetic studies have revealed important characteristics of this compound:
- Absorption : Favorable oral absorption characteristics.
- Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes.
- Excretion : Mainly eliminated through renal excretion.
Toxicological Assessments
Toxicological evaluations indicate a low toxicity profile at therapeutic doses. Ongoing long-term studies aim to assess the effects of chronic exposure to this compound.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
Key structural analogues are listed below, highlighting critical substituents and their implications:
Notes:
- Pyridazine vs. Pyridine Cores : The pyridazine derivative in introduces additional nitrogen atoms, which may alter hydrogen-bonding interactions compared to the pyridine-based target compound.
- Carbamoyl Linkers: The carbamoylamino group in the target compound shares similarities with cyclopropylcarbamoyl groups in , which are critical for protease inhibition.
Physicochemical and Binding Properties
- Hydrophobic Enclosure : The 4-methylbenzyl and 4-methoxyphenethyl groups may form hydrophobic enclosures with protein targets, as described in Glide XP scoring models .
- Fragmentation Patterns : MS/MS-based molecular networking (cosine score >0.8) could cluster this compound with other dihydropyridine carboxamides .
Bioactivity and Functional Insights
While direct data are lacking, structural parallels suggest possible protease or kinase inhibition:
- Proteasome Inhibition: The trifluoromethylbenzyl derivative in shares a carboxamide scaffold with known proteasome inhibitors.
Q & A
Q. What are the recommended methods for synthesizing and characterizing this compound?
Synthesis typically involves multi-step reactions, including condensation of carbamoyl intermediates with substituted pyridine derivatives under controlled conditions (e.g., polar aprotic solvents, reflux) . Characterization should prioritize:
- Physicochemical properties : Melting point (differential scanning calorimetry), solubility (HPLC or gravimetric analysis in solvents like DMSO or ethanol), and stability (via accelerated degradation studies under varied pH/temperature) .
- Structural confirmation : Use NMR (¹H/¹³C) to verify substituent positions and IR spectroscopy to identify carbonyl (C=O) and amide (N–H) groups. Mass spectrometry (HRMS) confirms molecular weight .
Q. How does the compound’s reactivity profile influence experimental design?
Key functional groups (e.g., carbamoyl, dihydropyridine) are susceptible to oxidation/reduction. For example:
- Oxidation : The dihydropyridine ring may oxidize to pyridine under strong oxidizing agents (e.g., KMnO₄), altering bioactivity .
- Reduction : Amide bonds may hydrolyze under acidic/basic conditions, requiring pH-controlled environments during storage or reaction .
Design experiments with inert atmospheres (N₂/Ar) and antioxidants (e.g., BHT) to mitigate unintended degradation .
Q. What in vitro assays are suitable for initial biological activity screening?
- Antimicrobial : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases (e.g., trypsin-like serine proteases) using fluorogenic substrates .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
Advanced Research Questions
Q. How can computational models predict the compound’s interactions with biological targets?
- Docking studies : Use AutoDock Vina or Schrödinger Suite to simulate binding to active sites (e.g., ATP-binding pockets in kinases). Focus on hydrogen bonding with methoxyphenyl groups and hydrophobic interactions with methylbenzyl substituents .
- Molecular dynamics (MD) : Simulate binding stability over 100+ ns trajectories (GROMACS/AMBER) to assess conformational changes in target proteins .
Q. What strategies optimize the compound’s structure-activity relationship (SAR) for enhanced potency?
- Substituent modification : Replace the 4-methylphenyl group with electron-withdrawing groups (e.g., -CF₃) to improve target affinity .
- Scaffold hopping : Integrate heterocycles (e.g., thiazole) into the dihydropyridine core to modulate solubility and metabolic stability .
Validate via parallel synthesis and high-throughput screening (HTS) .
Q. How can researchers address contradictions in reported physicochemical data (e.g., solubility, melting point)?
- Purity assessment : Use HPLC (>95% purity) and elemental analysis to rule out impurities affecting data .
- Standardized protocols : Adopt OECD guidelines for solubility determination (shake-flask method) and DSC for melting point consistency .
Q. What techniques elucidate reaction mechanisms involving this compound?
Q. How can synergistic effects with other therapeutic agents be assessed?
- Combination index (CI) : Perform Chou-Talalay assays using fixed molar ratios (e.g., 1:1 to 1:4) to calculate CI values (<1 indicates synergy) .
- Transcriptomic profiling : RNA-seq on treated cell lines to identify pathways enhanced by co-administration (e.g., apoptosis signaling) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
